[(4-Methylquinolin-8-yl)oxy]acetonitrile
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Overview
Description
2-((4-Methylquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 4-position and an oxyacetonitrile group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 4-methylquinoline with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methylquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Methylquinolin-8-yl)oxy)acetonitrile
- 2-((4-Methylquinolin-8-yl)oxy)acetohydrazide
Uniqueness
2-((4-Methylquinolin-8-yl)oxy)acetonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88757-27-1 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(4-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H10N2O/c1-9-5-7-14-12-10(9)3-2-4-11(12)15-8-6-13/h2-5,7H,8H2,1H3 |
InChI Key |
IXAIBYHIYVTZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)OCC#N |
Origin of Product |
United States |
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